1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]azetidine-3-carboxamide is a complex organic compound characterized by its unique structural components, including a benzodioxole moiety, a cyclohexene group, and an azetidine ring. This compound falls under the category of heterocyclic amines, which are compounds featuring nitrogen atoms within a ring structure. Its molecular formula is , and it has a molecular weight of 356.4 g/mol .
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]azetidine-3-carboxamide can be approached through various methodologies typically employed in organic chemistry. Common techniques include:
Technical details regarding specific reagents and conditions are critical for optimizing yields and purity during synthesis.
The molecular structure of this compound can be elucidated using advanced analytical techniques:
The InChI (International Chemical Identifier) for this compound is InChI=1S/C20H24N2O4/c23-19(21-9-8-14-4-2-1-3-5-14)16-11-22(12-16)20(24)15-6-7-17-18(10-15)26-13-25-17/h4,6-7,10,16H,1-3,5,8-9,11-13H2,(H,21,23).
The chemical reactivity of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]azetidine-3-carboxamide can be explored through various reactions:
Each reaction type requires careful consideration of conditions such as temperature, solvent choice, and reaction time to ensure optimal outcomes.
The physical properties of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]azetidine-3-carboxamide include:
Chemical properties may include:
Additional analyses such as stability under various conditions (heat, light) and reactivity with common reagents would provide a comprehensive profile.
This compound holds potential applications in scientific research, particularly in medicinal chemistry. Its unique structure may enable it to serve as a lead compound for developing new pharmaceuticals targeting specific biological pathways. Additionally, it could be used in studies investigating heterocyclic compounds' roles in drug design and development.
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 40712-56-9
CAS No.: 4300-27-0
CAS No.: 50957-96-5
CAS No.: 3644-98-2